

Introduction: The Strategic Value of Halogenated Aromatic Scaffolds

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Compound of Interest

Compound Name: 2,4-Dibromo-1,3,5-trimethylbenzene

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Halogenated aromatic compounds are foundational pillars in the edifice of modern synthetic chemistry. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond is a key functional handle, enabling a diverse array of chemical transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.^[1]

Within this class, brominated trimethylbenzenes offer a unique combination of steric and electronic properties. 1,3,5-Trimethylbenzene (mesitylene) provides a sterically hindered yet highly activated aromatic core due to the electron-donating nature of its three symmetrically placed methyl groups. This directs electrophilic substitution to the 2, 4, and 6 positions, allowing for the controlled synthesis of specific isomers.^[1]

This guide focuses on **2,4-Dibromo-1,3,5-trimethylbenzene** (also known as 2,4-Dibromomesitylene), a key dibrominated isomer. The presence of two reactive bromine atoms on this defined scaffold makes it a valuable and predictable building block for the construction of more complex, functionalized molecules, driving research where precise synthetic control is paramount.^[1]

Physicochemical and Structural Properties

2,4-Dibromo-1,3,5-trimethylbenzene is a solid at room temperature, appearing as a white to off-white crystalline powder.^[2] Its key physical and chemical identifiers are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	6942-99-0	[3]
Molecular Formula	C ₉ H ₁₀ Br ₂	[3][4]
Molecular Weight	277.98 g/mol	[3]
Appearance	White to light yellow solid/crystal	[2][5]
Melting Point	61-63 °C	[5][6]
Boiling Point	278-279 °C	[5][6]
Density	~1.68 g/cm ³ (estimate)	[2][5]
IUPAC Name	2,4-dibromo-1,3,5-trimethylbenzene	[3]
Synonyms	2,4-Dibromomesitylene	[3][4]

Synthesis and Purification: A Practical Workflow

The synthesis of **2,4-Dibromo-1,3,5-trimethylbenzene** is achieved via the electrophilic aromatic substitution (EAS) of mesitylene. The three methyl groups are activating ortho-, para-directors, making the 2, 4, and 6 positions electronically rich and susceptible to electrophilic attack. By controlling the stoichiometry of the brominating agent, one can favor the formation of the dibrominated product over mono- or tri-brominated species.

Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds through a canonical EAS mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a potent electrophile (Br⁺). The π-electron system of the mesitylene ring attacks this electrophile, forming a resonance-stabilized carbocation known as the Wheland intermediate. The loss of aromaticity in this step makes it the rate-determining step of the reaction.[7][8] In the final, rapid step, a weak base (such as Br⁻) removes a proton from the site of substitution, restoring the aromaticity of the ring.[8][9]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Synthesis of 2,4-Dibromomesitylene

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[\[10\]](#)[\[11\]](#)

Materials:

- 1,3,5-Trimethylbenzene (Mesitylene)
- Bromine (Br_2)
- Acetic Acid (Glacial) or Dichloromethane (DCM) as solvent
- Iron powder (Fe) or anhydrous Iron(III) Bromide (FeBr_3) as catalyst
- Sodium thiosulfate solution (10% w/v)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Hexane and Ethyl Acetate for chromatography/recrystallization

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (e.g., containing sodium thiosulfate solution to trap HBr gas), dissolve mesitylene (1.0 eq) in the chosen solvent (e.g., acetic acid). Add a catalytic amount of iron powder or FeBr_3 .
- Bromine Addition: In the dropping funnel, place a solution of bromine (2.0 eq) in the same solvent. Add this solution dropwise to the stirred mesitylene solution. If the reaction is vigorous, maintain the temperature below 30-40°C using an ice-water bath.

- Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material is consumed (typically several hours to overnight).
- Quenching and Workup: Once complete, carefully pour the reaction mixture into an ice-water slurry. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.
- Extraction: Transfer the mixture to a separatory funnel. If DCM was the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or DCM.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acidic residues), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

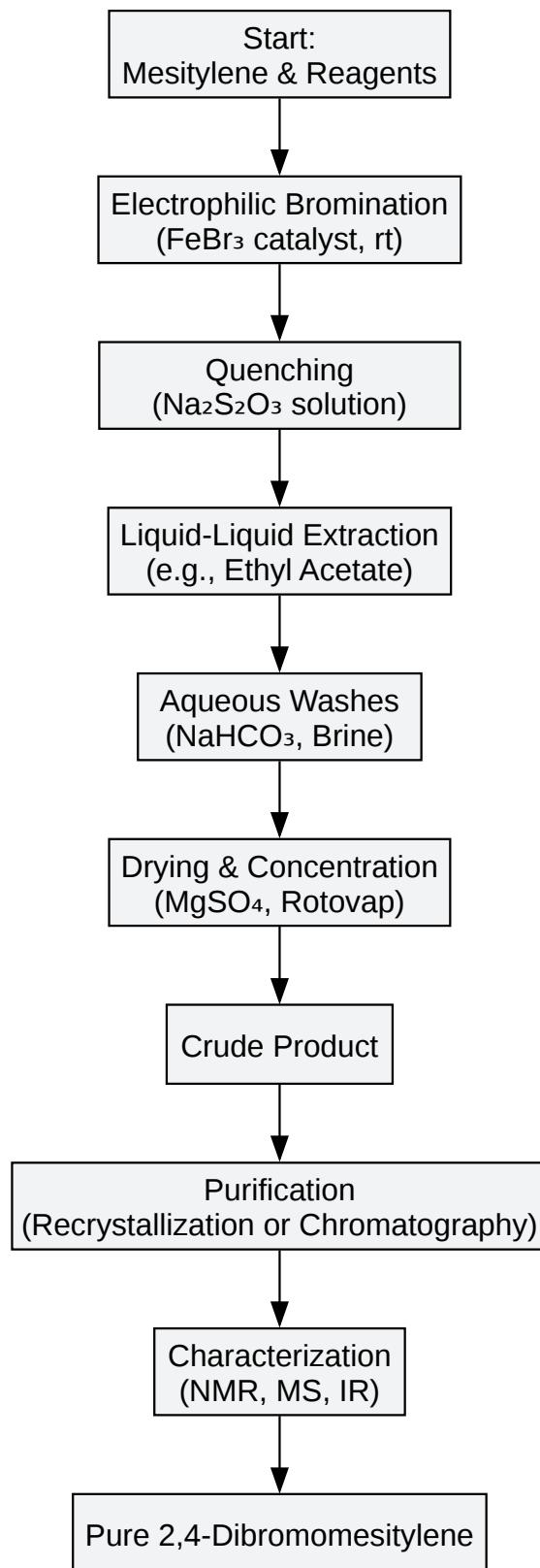
The crude product, which may contain mono- and tri-brominated side products, requires purification.

Method 1: Recrystallization

- Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol or an ethyl acetate/hexane mixture.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

- If recrystallization is insufficient, purify the crude material using silica gel column chromatography.
- A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.[10]
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified **2,4-Dibromo-1,3,5-trimethylbenzene**.



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Caption: General workflow for the synthesis and validation of 2,4-Dibromomesitylene.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic methods provide a definitive analytical fingerprint for **2,4-Dibromo-1,3,5-trimethylbenzene**.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear evidence of the substitution pattern. Due to the molecule's asymmetry, a distinct set of signals is expected:

- Aromatic Proton: A single proton remains on the aromatic ring at the C6 position. It will appear as a singlet, expected in the aromatic region (~7.0-7.5 ppm).
- Methyl Protons: The three methyl groups are in chemically non-equivalent environments. Therefore, three distinct singlets are expected in the aliphatic region (~2.2-2.6 ppm), each integrating to 3 protons. The exact chemical shifts will be influenced by the proximity of the bromine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments. For **2,4-Dibromo-1,3,5-trimethylbenzene**, nine distinct signals are predicted:

- Aromatic Carbons: Six signals corresponding to the six carbons of the benzene ring. The carbons directly bonded to bromine (C2, C4) will be shifted significantly compared to the others.
- Methyl Carbons: Three signals corresponding to the three non-equivalent methyl group carbons, typically appearing in the 20-25 ppm range.[12]

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[13]

- Molecular Ion Peak: For a dibrominated compound, the molecular ion will appear as a cluster of three peaks:
 - M: (containing two ^{79}Br isotopes)
 - M+2: (containing one ^{79}Br and one ^{81}Br isotope)
 - M+4: (containing two ^{81}Br isotopes)
- Isotopic Abundance: The relative intensity of the M:M+2:M+4 peaks will be approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms.[13] For $\text{C}_9\text{H}_{10}\text{Br}_2$, the cluster will be centered around m/z 276/278/280.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

- C-H stretching (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1}

Reactivity and Synthetic Applications

The utility of **2,4-Dibromo-1,3,5-trimethylbenzene** lies in the synthetic potential of its two C-Br bonds. These sites can be functionalized, often selectively, to build more elaborate molecular architectures.

- Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, or acetylenic groups.[14]
- Grignard and Lithiation Reactions: The C-Br bonds can be converted into organometallic reagents. Reaction with magnesium yields a Grignard reagent, while reaction with an

organolithium reagent (e.g., n-butyllithium) at low temperature can generate an aryllithium species. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). A notable example is the use of bromomesitylene to form a Grignard reagent, which is then carboxylated to produce mesitoic acid.[15]

- Precursor for Advanced Materials: The structural rigidity and defined substitution pattern of the mesitylene core make it an attractive scaffold. For example, related brominated mesitylenes are used as starting materials for compounds that can be incorporated into high-performance polymers like polyamides and polyimides, valued for their thermal stability.[16]

Safety and Handling

2,4-Dibromo-1,3,5-trimethylbenzene is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-Dibromo-1,3,5-trimethylbenzene is more than a simple halogenated hydrocarbon; it is a precisely functionalized building block that offers chemists reliable and predictable reactivity. Its synthesis from readily available mesitylene is straightforward, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The true value of this compound is realized in its application as a versatile intermediate, where its two bromine atoms serve as strategic anchor points for the construction of complex molecules destined for use in materials science, agrochemicals, and pharmaceutical development. Understanding its

properties, synthesis, and reactivity is key to unlocking its full potential in advanced chemical research.

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